Enhanced pEBOV Potency Over Parent Hit Compound
pEBOV-IN-1 (Compound 2) was identified as a derivative of the initial hit compound (Compound 1) and demonstrates a significant improvement in antiviral potency. Compound 1 exhibited an EC50 of approximately 3.9 μM in a pseudotyped Ebola virus (pEBOV) infectivity assay, while pEBOV-IN-1 achieved an EC50 of 0.38 μM, representing a roughly 10-fold increase in potency [1]. This enhancement was attributed to the addition of a phenyl group to the adamantane core of the parent molecule [2].
| Evidence Dimension | Half-maximal effective concentration (EC50) against pseudotyped Ebola virus (pEBOV) |
|---|---|
| Target Compound Data | 0.38 μM |
| Comparator Or Baseline | Compound 1 (initial hit): 3.9 μM |
| Quantified Difference | ~10-fold increase in potency for pEBOV-IN-1 |
| Conditions | pEBOV infectivity assay in Vero cells using a luciferase reporter gene [1] |
Why This Matters
This 10-fold improvement in potency is a critical differentiator for researchers, ensuring that pEBOV-IN-1 provides a more robust and sensitive tool for studying viral entry inhibition compared to the parent scaffold.
- [1] Plewe, M. B., Sokolova, N. V., Gantla, V. R., Brown, E. R., Naik, S., Fetsko, A., ... & Lorimer, D. D. (2020). Discovery of Adamantane Carboxamides as Ebola Virus Cell Entry and Glycoprotein Inhibitors. ACS Medicinal Chemistry Letters, 11(6), 1160-1167. View Source
- [2] MedChemExpress. pEBOV-IN-1 | pEBOV Inhibitor. HY-139223. View Source
